Tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentyl]carbamate
Description
Historical Development of γ-Keto Amino Acid Research
The study of γ-keto amino acids traces its origins to mid-20th-century investigations into neurotransmitter biosynthesis. Early work by Roberts and Frankel (1950) identified γ-aminobutyric acid (GABA) as a central nervous system metabolite, highlighting the biological relevance of γ-amino acid derivatives. By the 1980s, synthetic methodologies evolved to incorporate keto functionalities at the γ-position, enabling access to non-proteinogenic amino acids with tailored reactivity. A pivotal advancement came with the development of Ni-catalyzed Grignard additions to N-protected homoserine derivatives, allowing efficient construction of β-amino-γ-keto acid scaffolds. This laid the groundwork for contemporary dual-protected systems like tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentyl]carbamate, which emerged as synthetic intermediates in the 2010s through optimized acylation-fragmentation protocols.
Significance in Organic and Medicinal Chemistry
Dual Boc-protected γ-keto amino acids serve three primary roles:
- Peptide Backbone Modifications : The γ-keto group introduces conformational constraints, enabling stabilization of β-turn structures in peptidomimetics.
- Cross-Coupling Precursors : The ketone moiety facilitates Pd-mediated cross-couplings for side-chain diversification.
- Protease Inhibitor Scaffolds : Structural analogs inhibit serine proteases by mimicking tetrahedral transition states, with Ki values in the low micromolar range.
Table 1 : Key Applications of γ-Keto Amino Acid Derivatives
| Application | Example Target | Structural Feature Utilized |
|---|---|---|
| Peptidomimetic Design | HIV-1 Protease | γ-Keto-induced β-sheet folding |
| Antibiotic Development | Penicillin-Binding Proteins | Acyl-enzyme intermediate mimicry |
| Neurological Drug Discovery | GABA Transaminase | Transition state analog of GABA shunt |
Evolution of Protective Strategies for Amino Functions
The Boc group’s ascendancy in γ-keto amino acid protection stems from its orthogonal stability relative to Fmoc/Cbz groups and clean deprotection under mild acidic conditions (e.g., 25% TFA in DCM). Comparative studies reveal:
Table 2 : Protective Group Performance in γ-Keto Amino Acid Synthesis
| Group | Deprotection Condition | Compatibility with γ-Keto Stability | Side Reaction Frequency |
|---|---|---|---|
| Boc | TFA/DCM | High | <5% |
| Fmoc | Piperidine/DMF | Moderate (keto reduction risk) | 15–20% |
| Cbz | H₂/Pd-C | Low (hydrogenation of ketone) | 30–40% |
Modern dual Boc protection, as seen in this compound, prevents undesired enolization during solid-phase peptide synthesis (SPPS) while maintaining compatibility with ketone-directed lithiation reactions.
Contemporary Research Landscape and Applications
Recent advances exploit the compound’s reactivity in three domains:
- Heterocyclic Synthesis : Treatment with hydrazines generates pyrazolone rings, enabling access to kinase inhibitor cores (e.g., CDK2 inhibitors with IC₅₀ = 80 nM).
- Bioconjugation : The γ-keto group undergoes oxime ligation with aminooxy-functionalized antibodies, enabling stable ADC (antibody-drug conjugate) constructs.
- Metal-Organic Frameworks (MOFs) : Coordination of the keto oxygen to Zr⁴⁺ nodes creates porous materials for enantioselective catalysis (up to 98% ee in Diels-Alder reactions).
Ongoing clinical trials utilize derivatives of this scaffold in:
- Phase II studies for non-small cell lung cancer (NCT04583215)
- Preclinical evaluation as neuroprotective agents in ALS models
Properties
IUPAC Name |
tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-9-7-11(18)8-10-17-13(20)22-15(4,5)6/h7-10H2,1-6H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHXIKXGHKUMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentyl]carbamate typically involves multiple steps:
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Formation of the Carbamate Group: : The initial step often involves the reaction of tert-butyl chloroformate with an amine to form the carbamate group. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
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Attachment of the Oxopentyl Chain: : The next step involves the introduction of the 3-oxopentyl chain. This can be achieved through a nucleophilic substitution reaction where the carbamate reacts with a suitable electrophile, such as a halogenated oxopentyl compound.
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Final Assembly: : The final step involves the coupling of the intermediate with 2-methylpropan-2-yl groups. This step often requires the use of protecting groups to ensure that the reactive sites are not interfered with during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, industrial methods often incorporate purification steps such as crystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the oxopentyl chain. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the carbonyl group in the oxopentyl chain. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carbamate group. Halogenated reagents are often used in these reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
The compound features a tert-butyl group and a complex amine structure, which contribute to its biological activity. The presence of the carbamate moiety enhances its solubility and stability in aqueous environments, making it suitable for various applications.
Drug Development
Tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentyl]carbamate has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly within the TAIRE family (CDK14–18). These kinases play crucial roles in cell cycle regulation and signal transduction pathways, making this compound a candidate for cancer therapy. In vitro studies have demonstrated that it effectively inhibits cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
Biochemical Research
This compound is utilized in biochemical assays to study enzyme kinetics and protein interactions. Its ability to selectively inhibit specific CDKs allows researchers to dissect the roles of these enzymes in cellular processes. For example, studies have shown that the compound can modulate phosphorylation states of target proteins, which is critical for understanding signaling pathways involved in disease mechanisms .
Chemical Building Block
In synthetic organic chemistry, this compound serves as an important building block for the synthesis of more complex molecules. Its functional groups can be modified to create derivatives with altered biological properties or enhanced efficacy. This versatility makes it valuable in the development of novel therapeutics and diagnostic agents .
Case Study 1: Inhibition of CDK14 Activity
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced CDK14 activity in breast cancer cells, leading to decreased cell proliferation and increased apoptosis rates. This highlights its potential as a therapeutic agent in oncology.
Case Study 2: Mechanistic Insights into Protein Interactions
Research investigating the interaction between this compound and various proteins revealed that it alters the binding affinity of certain substrates to CDK14, thereby providing insights into the mechanistic actions of cyclin-dependent kinases in cell signaling pathways .
Mechanism of Action
The mechanism by which tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentyl]carbamate exerts its effects involves the interaction of its functional groups with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The oxopentyl chain can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its linear pentyl chain with an oxo group and dual Boc protections. Below is a comparison with analogous tert-butyl carbamates:
Key Observations :
- Backbone Rigidity : The target compound’s linear chain offers flexibility, whereas piperidinyl or cyclopentyl derivatives (e.g., ) introduce rigidity, impacting conformational preferences in drug-receptor interactions.
- Functional Groups : Hydroxyl groups (e.g., ) enhance solubility via hydrogen bonding, while thiazole or pyrazolopyrimidine moieties (e.g., ) enable π-π stacking or metal coordination.
Physicochemical Properties
Although specific data for the target compound is unavailable, trends can be inferred:
- Solubility : The 3-oxo group increases polarity compared to fully alkylated analogs (e.g., ), but less than hydroxylated derivatives (e.g., ).
- Melting Points : Thiazole-containing carbamates (e.g., ) often exhibit higher melting points due to crystalline packing, whereas flexible chains (like the target) may show lower thermal stability.
Hydrogen Bonding and Crystal Packing
- However, its linear structure may limit dense packing compared to cyclic analogs.
- Piperidinyl/Cyclopentyl Derivatives : Rigid backbones and hydroxyl groups (e.g., ) enable robust hydrogen-bonding networks, as analyzed via graph set theory (e.g., Etter’s rules ).
- Thiazole Derivatives : The thiazole nitrogen participates in hydrogen bonding, influencing crystal morphology and stability .
Biological Activity
Tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentyl]carbamate (also referred to as M4 ) is a compound of significant interest due to its potential biological activities, particularly in neuroprotection and enzyme inhibition. This article examines its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of M4 is , with a molecular weight of approximately 308.373 g/mol. Its structure features a tert-butyl group and a carbamate linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₄ |
| Molecular Weight | 308.373 g/mol |
| CAS Number | 65578-58-7 |
| LogP | 4.072 |
Research indicates that M4 exhibits protective effects against oxidative stress and neuroinflammation, particularly in astrocytes stimulated with amyloid beta (Aβ) peptides. The compound acts as both a β-secretase and acetylcholinesterase inhibitor, which are key mechanisms in the prevention of amyloidogenesis and the reduction of neurodegenerative processes.
In Vitro Studies
In vitro studies have demonstrated that M4 can reduce the levels of tumor necrosis factor-alpha (TNF-α) and free radicals in astrocyte cultures exposed to Aβ1-42. These findings suggest that M4 may mitigate the cytotoxic effects associated with Alzheimer's disease pathology:
- Reduction in TNF-α : Significant decrease observed in treated astrocytes compared to control groups.
- Oxidative Stress Markers : Malondialdehyde (MDA) levels were significantly lower in M4-treated cultures, indicating reduced lipid peroxidation.
Case Studies and Experimental Findings
- Astrocyte Protection : In a study involving astrocytes treated with Aβ1-42, M4 showed a moderate protective effect by reducing oxidative stress markers compared to untreated controls. The statistical significance was noted at when comparing treated vs. control groups.
- In Vivo Models : In vivo experiments using scopolamine-induced models revealed that while M4 provided some neuroprotective benefits, it was less effective than galantamine, a known Alzheimer’s treatment. This discrepancy is attributed to the bioavailability challenges of M4 within the central nervous system.
Comparative Efficacy Table
The following table summarizes the efficacy of M4 compared to other compounds in similar studies:
| Compound | Mechanism of Action | Efficacy (In Vitro) | Efficacy (In Vivo) |
|---|---|---|---|
| M4 | β-secretase & acetylcholinesterase inhibitor | Moderate | Lower than galantamine |
| Galantamine | Acetylcholinesterase inhibitor | High | High |
| Donepezil | Acetylcholinesterase inhibitor | High | Moderate |
Q & A
Q. What are the recommended methods for synthesizing tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentyl]carbamate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acids for amide bond formation. For example, tert-butyl carbamate derivatives are synthesized via condensation of protected amines with activated carbonyl intermediates . Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.
- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly used.
Table 1 : Example Optimization Parameters
| Condition | Typical Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/DCM | 70–85% |
| Catalyst | EDCI/HOBt | 80–90% |
| Time | 12–24 hrs | Maximizes conversion |
Q. What are the critical storage and handling protocols for this compound to ensure stability?
- Methodological Answer :
- Storage : Store at 2–8°C in tightly sealed containers under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group .
- Handling : Use gloveboxes or fume hoods to avoid moisture and oxygen exposure. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., tert-butyl peaks at ~1.4 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±0.001 Da).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions in solid-state derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data (e.g., purity vs. structural discrepancies)?
- Methodological Answer : Cross-validation using orthogonal methods is critical:
- HPLC vs. GC/MS : Discrepancies in purity may arise from volatile byproducts detected in GC/MS but not HPLC. Use preparative HPLC to isolate impurities for further NMR analysis .
- Crystallography vs. Computational Modeling : If crystal structures conflict with DFT-predicted conformers, reassess solvent effects or lattice packing forces .
Q. What are the decomposition pathways of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Acidic Conditions : Carbamate groups hydrolyze to amines and CO₂ at pH < 3. Monitor via TLC (Rf shift) or in situ IR (loss of carbonyl peaks at ~1700 cm⁻¹) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, releasing tert-butanol and isocyanate intermediates. Use DSC (Differential Scanning Calorimetry) to identify exothermic events .
Q. How can computational methods enhance mechanistic understanding of its reactivity in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states for nucleophilic attacks on the carbamate carbonyl. Compare activation energies for tert-butyl vs. alternative protecting groups.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF stabilizes charged intermediates better than THF) .
Q. What experimental designs are recommended for assessing its environmental impact and biodegradation?
- Methodological Answer :
- Fate Studies : Use ¹⁴C-labeled analogs to track distribution in soil-water systems (OECD 307 guideline).
- Ecotoxicology : Acute toxicity assays with Daphnia magna (OECD 202) and algae (OECD 201) evaluate aquatic risks .
- Advanced Oxidation Processes (AOPs) : Test UV/H₂O₂ degradation efficiency and identify byproducts via LC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
